4-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-amine
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Overview
Description
4-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an aminomethyl group attached to a tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-amine can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound using hydrogen gas in the presence of a palladium catalyst. Another method includes the reductive amination of 1,2,3,4-tetrahydronaphthalene with formaldehyde and ammonia under acidic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be further reduced to form secondary or tertiary amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon is frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products
Oxidation: Imines and nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in neurotransmitter pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter activity by binding to receptors in the central nervous system. This interaction can influence various signaling pathways, leading to changes in neuronal activity and behavior.
Comparison with Similar Compounds
Similar Compounds
- 4-(Aminomethyl)benzoic acid
- 4-(Aminomethyl)phenylamine
- 1,2,3,4-Tetrahydronaphthalen-2-amine
Uniqueness
4-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-amine is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
188956-69-6 |
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Molecular Formula |
C11H16N2 |
Molecular Weight |
176.26 g/mol |
IUPAC Name |
4-(aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C11H16N2/c12-7-9-6-10(13)5-8-3-1-2-4-11(8)9/h1-4,9-10H,5-7,12-13H2 |
InChI Key |
LBOLNWRLFPPQEC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=CC=CC=C2C1CN)N |
Origin of Product |
United States |
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